5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Overview
Description
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.688 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Action Environment
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is known to react violently with water, liberating toxic gas . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity and temperature. It is recommended to store the compound in a dry place and in a closed container .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-3-phenylisoxazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases or acids depending on the desired product.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of new drugs targeting specific biological pathways
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-sulfonyl chloride
- 5-Methyl-3-phenylisoxazole-4-sulfonyl fluoride
Uniqueness
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its sulfonyl chloride group is particularly reactive, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-10(16(11,13)14)9(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBTNFENYVPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594460 | |
Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-56-8 | |
Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 857283-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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